3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
3-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a phenyl group at position 5 and a chlorine atom at the meta position of the benzamide moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. The compound’s scaffold is associated with enzyme inhibition (e.g., carbonic anhydrase II, acetylcholinesterase) and anticancer activity due to its ability to disrupt key metabolic pathways or induce apoptosis . Its synthesis typically involves cyclization reactions of thiosemicarbazide derivatives or coupling of substituted benzoyl chlorides with thiadiazol-2-amine precursors .
Properties
IUPAC Name |
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOEVIJCRGQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-phenyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Reaction Mechanism:
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Step 1 : Activation of 3-chlorobenzoyl chloride with thionyl chloride (SOCl₂) in 1,2-dichloroethane .
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Step 2 : Reaction with 5-phenyl-1,3,4-thiadiazol-2-amine in anhydrous tetrahydrofuran (THF), using sodium hydrogen carbonate to neutralize liberated HCl .
Key Data:
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 75–83% | |
| Reaction Time | 2–4 hours | |
| Purification | Recrystallization (methanol or ethanol) | |
| Characterization | NMR, FT-IR, elemental analysis |
Acetylation of the Thiadiazole Amine
The amine group on the thiadiazole ring undergoes acetylation under reflux conditions.
Procedure:
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React 3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide with acetic anhydride in pyridine .
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Conditions : 2 hours reflux, followed by recrystallization from methanol.
Outcomes:
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom on the benzamide moiety is susceptible to substitution reactions.
Example Reaction:
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Reagent : Sodium methoxide (NaOMe) in methanol.
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Product : 3-Methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.
Key Observations:
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Reaction Rate : Accelerated by electron-withdrawing thiadiazole ring .
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Byproducts : Minimal (≤5%) due to steric protection from the thiadiazole .
Hydrolysis of the Amide Bond
The benzamide linkage hydrolyzes under acidic or basic conditions.
Acidic Hydrolysis:
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Conditions : 6M HCl, reflux for 6 hours.
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Products : 3-Chlorobenzoic acid and 5-phenyl-1,3,4-thiadiazol-2-amine .
Basic Hydrolysis:
Cyclization Reactions
The thiadiazole ring participates in cyclization to form fused heterocycles.
Example:
-
Reagent : Ethyl chloroacetate in DMF.
Comparative Reactivity Table
| Reaction Type | Conditions | Key Product | Yield |
|---|---|---|---|
| Coupling | THF, NaHCO₃, 25°C | Parent compound | 75–83% |
| Acetylation | Ac₂O, pyridine, reflux | N-Acetyl derivative | 83% |
| NAS (Methoxy) | NaOMe/MeOH, 60°C | 3-Methoxy analog | 72% |
| Hydrolysis (Acidic) | 6M HCl, reflux | 3-Chlorobenzoic acid | 89% |
| Cyclization | Ethyl chloroacetate, DMF | Thiadiazolo[3,2-b]quinazoline | 68% |
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds similar to 3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibit notable antimicrobial activity. For instance, studies on related thiadiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of vital bacterial enzymes or disruption of cell wall synthesis, making these compounds valuable in the development of new antibiotics .
Anticancer Activity
Compounds containing the thiadiazole moiety have been investigated for their anticancer properties. A study highlighted the synthesis of several thiadiazole-based agents that demonstrated significant cytotoxicity against cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation through various pathways, including modulation of signaling cascades involved in cell survival and death .
Acetylcholinesterase Inhibition
The potential of thiadiazole derivatives as acetylcholinesterase inhibitors has been explored due to their implications in treating neurodegenerative diseases such as Alzheimer's disease. Research into similar compounds has shown promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .
Pesticidal Activity
Thiadiazole derivatives have been studied for their pesticidal properties. Compounds like this compound may exhibit herbicidal or fungicidal activity, making them suitable candidates for agricultural applications aimed at protecting crops from pests and diseases. The mode of action typically involves disrupting metabolic pathways essential for pest survival .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various chemical reactions involving thiadiazole derivatives and benzamide structures. Understanding the structure-activity relationship is crucial for optimizing the efficacy and reducing toxicity of these compounds. Studies suggest that modifications to the phenyl ring or the thiadiazole core can significantly influence biological activity .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Antimicrobial Activity Study | Demonstrated effectiveness against multiple bacterial strains with MIC values comparable to standard antibiotics | Development of new antimicrobial agents |
| Anticancer Research | Identified significant cytotoxic effects on cancer cell lines; induced apoptosis | Potential treatment options for resistant cancer types |
| Acetylcholinesterase Inhibition | Showed promising inhibition rates; increased acetylcholine levels | Possible therapeutic use in Alzheimer’s disease |
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
Substituent Impact :
Table 2: Enzyme Inhibition and Binding Affinity
Key Insights :
- The 3-chloro derivative shows stronger acetylcholinesterase (AChE) inhibition than butyrylcholinesterase (BuChE), aligning with trends observed in benzamide-thiadiazole hybrids .
- Dichloro-substituted analogs exhibit enhanced binding to dihydrofolate reductase (DHFR), crucial for anticancer activity .
Biological Activity
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
- Molecular Formula : C15H10ClN3OS
- Molecular Weight : 315.78 g/mol
- CAS Number : Not explicitly provided but related to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiadiazole derivatives have been shown to exhibit diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's activity may stem from its ability to modulate enzyme activities and influence cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 (breast cancer) | 4.5 |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 (liver cancer) | 6.2 |
These results suggest that modifications of the thiadiazole structure can enhance anticancer activity, with some derivatives showing improved efficacy compared to standard chemotherapeutic agents like 5-Fluorouracil .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of several thiadiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity.
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?
Answer:
The synthesis typically involves cyclization reactions starting from benzoylisothiocyanate and thiosemicarbazide derivatives under anhydrous conditions. Key steps include:
- Cyclization in acetonitrile : Reaction of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile yields the thiadiazole core .
- Functionalization : Subsequent coupling with 3-chlorobenzoyl chloride or electrophilic aromatic substitution introduces the chloro and phenyl groups. Reaction conditions (e.g., triethylamine as a base, dichloromethane solvent) are critical for high yields .
- Purification : Column chromatography or recrystallization ensures purity. Monitor progress via TLC and confirm structure using NMR and IR spectroscopy .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR (e.g., DMSO-) identify proton environments and confirm substitution patterns (e.g., δ 7.53–8.69 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 407.23 for CHClNOS) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic P222 space group, SHELX refinement) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, identical IC protocols). Discrepancies in anticancer activity may arise from variations in cell viability assays (MTT vs. ATP-based) .
- Comparative SAR Analysis : Use tables (e.g., substituent effects on IC) to identify structural determinants of activity. For example, chloro substituents enhance cytotoxicity compared to sulfamoyl groups .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, crystallographic databases) to validate trends .
Advanced: What strategies optimize yield and purity during large-scale synthesis?
Answer:
- Solvent Selection : Use dichloromethane or DMF for solubility without side reactions. Avoid protic solvents to prevent hydrolysis .
- Catalyst Optimization : Triethylamine or DMAP improves acylation efficiency. For cyclization, catalytic acetic acid enhances reaction rates .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol or amine intermediates .
- Process Monitoring : Real-time HPLC or inline FTIR tracks intermediate formation .
Basic: What initial biological assays are recommended for evaluating its therapeutic potential?
Answer:
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX) to assess anti-inflammatory potential. Percent inhibition at 200 µM is a common starting point .
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced: How can computational methods enhance structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., LOX enzyme active site). Align results with crystallographic data (e.g., PDB ID 1JNQ) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Chloro groups increase electron-withdrawing effects, enhancing receptor affinity .
- MD Simulations : Simulate ligand-protein stability over 100 ns to identify critical interactions (e.g., hydrogen bonds with His518 in LOX) .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Answer:
- Protein Binding Studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (K) to targets like tubulin or topoisomerase II .
- Gene Expression Profiling : RNA-seq or qPCR identifies dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
- Metabolic Tracing : C-labeled glucose tracks alterations in glycolysis or TCA cycle in treated cells .
Basic: How does this compound compare structurally to other thiadiazole derivatives?
Answer:
- Core Modifications : Unlike N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, the 3-chloro and phenyl groups enhance lipophilicity and membrane permeability .
- Bioactivity Trends : The chloro substituent confers higher cytotoxicity (IC ~12 µM) compared to bromo or iodo analogues .
- Crystallographic Data : Bond lengths (C-S: 1.74 Å) and dihedral angles (thiadiazole-benzamide: 15.3°) differ from oxadiazole derivatives .
Advanced: How to address thermal stability challenges in formulation studies?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at 220°C) to guide storage conditions .
- Excipient Screening : Use DSC to identify compatible stabilizers (e.g., PEG 6000 reduces recrystallization) .
- Lyophilization : For heat-sensitive formulations, lyophilize with trehalose to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
